



Application Note: Quantitative Analysis of 3-Feruloylquinic Acid using LC-MS/MS

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Compound of Interest		
Compound Name:	3-Feruloylquinic acid	
Cat. No.:	B104435	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-O-Feruloylquinic acid (3-FQA), a prominent member of the hydroxycinnamic acid family, is an ester formed between ferulic acid and quinic acid.[1] It is a significant plant metabolite found in various foods such as coffee, fruits, and vegetables, including peaches and carrots.[1][2] Due to its antioxidant properties and potential role as a biomarker for the consumption of certain foods, a robust, sensitive, and selective analytical method is essential for its accurate quantification in complex matrices.[2] This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-FQA.

Principle This method employs reversed-phase Liquid Chromatography (LC) for the chromatographic separation of **3-feruloylquinic acid** from other matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative electrospray ionization (ESI) mode is utilized, which is highly effective for phenolic compounds.[3] The method is based on monitoring the transition from the deprotonated precursor ion ([M-H]⁻) of 3-FQA to its specific product ions, ensuring high selectivity and sensitivity.

Experimental Protocols Materials and Reagents

• Standards: **3-Feruloylquinic acid** (≥98% purity)



- Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)
- Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade)
- Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.2 μm syringe filters (e.g., PTFE), LC vials

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-feruloylquinic acid standard and dissolve it in 1.0 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation (Plant Matrix)

This protocol is a general guideline for extraction from plant tissues, such as leaves.

- Homogenization: Weigh approximately 0.2 g of the dried, powdered plant material into a microcentrifuge tube.
- Extraction: Add 1 mL of 50% methanol.
- Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the mixture at 9,740 x g for 10 minutes at 4°C.
- Collection: Carefully transfer the supernatant to a clean tube.
- Filtration: Filter the supernatant through a 0.2 μm syringe filter into an LC vial for analysis.

Note for Drug Development Professionals: For biological matrices like human plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or a liquid-liquid extraction (LLE) protocol would be necessary prior to the filtration step.



LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

Parameter	Condition	Citation(s)
LC System	UHPLC or HPLC system (e.g., Shimadzu Nexera, Agilent 1290)	
Column	C18 Reversed-Phase Column (e.g., 150 mm \times 4.6 mm, 3 μ m or 100 mm \times 2.1 mm, 3.0 μ m)	
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate	_
Mobile Phase B	Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate	
Gradient Elution	Example: 0 min, 40% B; 20 min, 90% B; 24 min, 40% B; 29 min, 40% B	
Flow Rate	0.4 - 0.5 mL/min	-
Column Temperature	40°C	-
Injection Volume	2 - 5 μL	

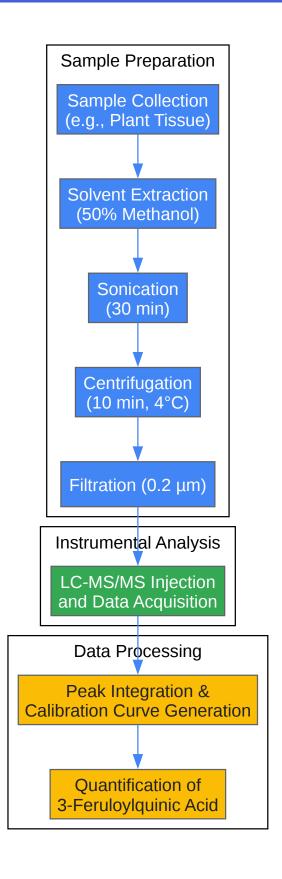
Table 2: Mass Spectrometry (MS/MS) Conditions



Parameter	Condition	Citation(s)
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Source	Electrospray Ionization (ESI)	_
Polarity	Negative	_
Precursor Ion (Q1)	m/z 367 [M-H] ⁻	_
MRM Transitions	Quantifier: m/z 367 \rightarrow 193 Qualifier 1: m/z 367 \rightarrow 191 Qualifier 2: m/z 367 \rightarrow 173	
Collision Energy	Optimized for the specific instrument; typically ranges from 10-30 eV	_
Scan Time	1 second	_

Visualized Workflows and Pathways

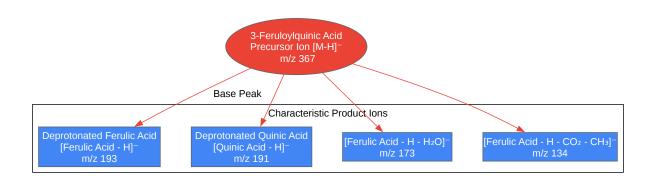




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Caption: Experimental workflow for 3-FQA analysis.





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Caption: MS/MS fragmentation pathway of 3-FQA.

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure reliable results. Key parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Representative Quantitative Method Validation Data (Note: These are typical performance values for a validated LC-MS/MS method for phenolic acids and should be established experimentally for each specific application.)



Validation Parameter	Specification / Typical Result	Citation(s)
Linearity (r²)	> 0.998	
Calibration Range	1 - 500 ng/mL	-
Limit of Detection (LOD)	~0.5 ng/mL	-
Limit of Quantification (LOQ)	~1.5 ng/mL	
Accuracy (% RE)	Within ±15% (±20% at LOQ)	
Precision (% RSD)	Intra-day: < 15% Inter-day: < 15%	<u>-</u>
Recovery	85% - 115%	-

Data Analysis

- Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier (m/z 367 → 193) and qualifier MRM transitions for both the standards and the samples.
- Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the nominal concentration of the calibration standards.
- Quantification: Determine the concentration of 3-feruloylquinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve. The final concentration should be adjusted for the initial sample weight and dilution factors.

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